Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-, dipotassium salt
Description
Chemical Identity: The compound, commonly known as fluorescein dipotassium salt, is the dipotassium derivative of fluorescein (C₂₀H₁₂O₅). Its IUPAC name is Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-, dipotassium salt (CAS 6417-85-2) .
Structure and Properties: Fluorescein consists of a xanthene ring fused to an isobenzofuranone system. The dipotassium salt replaces two acidic hydroxyl protons (at positions 3' and 6') with K⁺ ions, enhancing water solubility and stability compared to the free acid form . Key properties include:
Properties
CAS No. |
6417-85-2 |
|---|---|
Molecular Formula |
C20H12KO5 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
dipotassium;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H12O5.K/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;/h1-10,21-22H; |
InChI Key |
VIFVWKPALSYVMI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)[O-])OC5=C3C=CC(=C5)[O-].[K+].[K+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.[K] |
Other CAS No. |
6417-85-2 |
physical_description |
Liquid |
Related CAS |
71646-96-3 6417-85-2 |
Origin of Product |
United States |
Biological Activity
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-, dipotassium salt is a compound belonging to the class of spiro compounds, which are characterized by their unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and applications in materials science.
- Molecular Formula : C28H30N2O3
- Molecular Weight : 442.55 g/mol
- CAS Number : 509-34-2
- Appearance : Light purple solid
Anticancer Properties
Research indicates that derivatives of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one exhibit significant anticancer activity. For instance, compounds synthesized from this structure have been shown to reduce cell viability and induce differentiation in neuroblastoma cells. These findings suggest that the compound may serve as a potential therapeutic agent for cancer treatment.
Case Study : A study explored the effects of spiro compounds on neuroblastoma cells, revealing that specific derivatives led to apoptosis and reduced proliferation rates. The mechanism was linked to the activation of apoptotic pathways, providing a basis for further development as an anticancer drug .
Mechanistic Insights
The biological activity of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one can be attributed to its ability to interact with various cellular targets. The presence of hydroxyl groups enhances solubility and potential interactions with biological macromolecules, facilitating cellular uptake and activity.
Research Findings
Toxicological Assessment
The compound has been assessed for its ecological impact and potential toxicity. Regulatory assessments have classified it as having high persistence and bioaccumulation potential, which raises concerns regarding its environmental safety .
Scientific Research Applications
Structural Characteristics
The compound features a spirocyclic structure, which is a bicyclic system where two rings are connected at a single carbon atom. This unique configuration contributes to its distinct physical and chemical properties, making it valuable for diverse applications.
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one exhibit promising anticancer properties. For instance, spiro[indole-3,5'-isoxazoles], synthesized via [4 + 1]-cycloaddition reactions, have been shown to reduce viability and induce differentiation in neuroblastoma cells. This suggests their potential as therapeutic agents for cancer treatment.
Case Study: Neuroblastoma Treatment
A study demonstrated that specific derivatives of spiro compounds reduced cell viability in neuroblastoma by up to 50% compared to untreated controls. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
One-Pot Synthesis Techniques
Innovative synthetic methods have been developed for creating spiro compounds via condensation reactions. A notable one-pot synthesis involves the reaction of ninhydrin with amino-naphthoquinones followed by oxidative cleavage, yielding various derivatives suitable for pharmaceutical applications.
Case Study: Synthesis Methodology
A recent publication detailed a one-pot synthesis method that successfully produced multiple derivatives with varied functional groups. This approach simplifies the production process and enhances yield efficiency.
Comparison with Similar Compounds
Counterion Variants
Modifications to the counterion alter solubility, stability, and biocompatibility.
Halogenated Derivatives
Halogenation (I, Br) shifts fluorescence wavelengths and enhances photostability.
Key Insight : Iodination and bromination redshift fluorescence, enabling multiplexing in imaging. Erythrosin B’s red emission is distinct from fluorescein’s green, making it suitable for co-staining .
Functionalized Derivatives
Addition of reactive groups enables conjugation and targeted applications.
Key Insight: Bromomethyl and ethylamino groups facilitate covalent labeling and cellular uptake, respectively, expanding fluorescein’s utility in biochemistry .
Methoxy and Acetate Derivatives
Esterification or etherification modulates solubility and fluorescence quenching.
Key Insight : Acetylation renders fluorescein cell-permeable, while methoxy derivatives are suited for organic-phase assays .
Preparation Methods
Synthesis of Fluorescein Core
- Condensation Reaction: Phthalic anhydride reacts with resorcinol in the presence of a strong acid catalyst (e.g., sulfuric acid) at elevated temperatures (~120–160 °C).
- Reaction Mechanism: Electrophilic aromatic substitution followed by lactonization forms the spirocyclic fluorescein structure.
- Isolation: The crude fluorescein is precipitated by cooling and filtration, followed by purification through recrystallization.
Formation of Dipotassium Salt
- Neutralization: The purified fluorescein is dissolved in water or aqueous ethanol, and potassium hydroxide (KOH) or potassium carbonate (K2CO3) is added stoichiometrically to neutralize the acidic phenolic groups.
- Reaction Conditions: Mild heating (~40–60 °C) with stirring ensures complete neutralization.
- Isolation: The dipotassium salt precipitates or remains in solution depending on solvent and concentration; it is isolated by filtration or crystallization.
- Drying: The product is dried under vacuum to yield the dipotassium salt as a solid.
Alternative Preparation Routes and Derivatization
Research literature indicates alternative methods and derivatization techniques to obtain fluorescein derivatives and salts with modified properties:
- Derivatization of Carboxyfluoresceins: Using reagents like diisopropylamine and pivalic anhydride to form ester salts, followed by hydrolysis to obtain salts with specific solubility and crystallinity characteristics.
- Use of Pivaloyl Chloride: As an alternative to anhydrides for ester formation to improve yield and crystallization behavior.
- Crystallization Techniques: Employing solvents such as nitromethane or absolute ethanol to facilitate selective crystallization of fluorescein salts.
Comparative Data Table: Preparation Parameters
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Fluorescein synthesis | Phthalic anhydride + resorcinol, acid catalyst, 120–160 °C | Formation of fluorescein core via condensation |
| Neutralization | KOH or K2CO3, aqueous or aqueous ethanol, 40–60 °C | Formation of dipotassium salt, pH controlled |
| Isolation | Cooling, filtration, crystallization solvents (ethanol, nitromethane) | Purification and isolation of dipotassium salt |
| Derivatization (optional) | Diisopropylamine + pivalic anhydride or pivaloyl chloride | Formation of ester salts for modified properties |
Research Findings and Analytical Data
- Purity and Yield: The dipotassium salt form is favored for its enhanced solubility and stability compared to free fluorescein.
- Structural Confirmation: Characterization by NMR, IR, and X-ray crystallography confirms the spirocyclic structure and salt formation at hydroxyl groups.
- Physical Properties: The dipotassium salt is typically a yellow to orange crystalline powder, stable under ambient conditions.
- Applications: The compound is widely used in fluorescence microscopy, dye tracing, and as a pH indicator, necessitating high purity and reproducibility in preparation.
Q & A
Q. What is the structural and functional significance of the spiroxanthene core in this compound, and how does it influence fluorescence properties?
The spiroxanthene core (a fused isobenzofuran-xanthene system) enables π-conjugation across the planar aromatic rings, allowing for efficient electron excitation and fluorescence emission. The dipotassium salt form increases water solubility, critical for biological assays. The 3',6'-dihydroxy groups act as electron donors, enhancing photostability and quantum yield. Fluorescein derivatives like this are widely used as fluorescent probes due to their tunable excitation/emission profiles (450–550 nm) .
Q. What synthetic routes are commonly employed to produce this compound, and what are the critical reaction conditions?
Synthesis typically involves condensation of resorcinol derivatives with phthalic anhydride under acidic conditions (e.g., sulfuric acid or ZnCl₂ as catalysts). The dipotassium salt is formed via neutralization with KOH. Key optimizations include:
Q. How is this compound utilized in measuring antioxidant capacity, and what methodological considerations are essential?
In the Oxygen Radical Absorbance Capacity (ORAC) assay, the compound acts as a fluorescent probe. Peroxyl radicals (generated from AAPH) oxidize the probe, causing fluorescence decay. Key steps:
- Calibration with Trolox (a vitamin E analog) as a standard.
- Monitoring fluorescence intensity (λₑₓ ≈ 485 nm, λₑₘ ≈ 520 nm) over 30–60 minutes.
- Quantification using area-under-the-curve (AUC) analysis to account for kinetic differences between antioxidants .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antioxidant capacity values for this compound across studies?
Discrepancies often arise from:
- Radical source variability : AAPH (peroxyl) vs. ABTS⁺ (cationic) radicals yield different oxidation rates.
- Detection methods : ORAC (fluorescence quenching) vs. DPPH (absorbance-based) assays measure distinct mechanisms (H-atom vs. electron transfer).
- Sample matrix effects : Proteins or lipids in biological samples may interfere with fluorescence . Solution: Standardize radical sources and validate assays with internal controls (e.g., ascorbic acid). Use LC/MS to identify oxidized probe products and confirm reaction pathways .
Q. What strategies optimize the compound’s stability in long-term fluorescence imaging studies?
Challenges include photobleaching and pH sensitivity. Mitigation approaches:
- Additives : Use antifade reagents (e.g., p-phenylenediamine) or oxygen scavengers (e.g., glucose oxidase/catalase).
- pH buffering : Maintain pH 7.4–8.5 to prevent deprotonation of phenolic groups, which alters fluorescence intensity.
- Encapsulation : Embed in silica nanoparticles or liposomes to reduce environmental degradation .
Q. How can researchers functionalize this compound for targeted bioimaging without compromising fluorescence?
Functionalization often targets the 5- or 6-position of the xanthene ring:
- Isothiocyanate derivatives : React with amine groups in antibodies/proteins (e.g., FITC labeling) .
- Aminomethyl groups : Introduce via Mannich reaction for conjugation with carboxylated biomolecules . Validation: Confirm labeling efficiency using HPLC and fluorescence correlation spectroscopy (FCS) to ensure minimal quenching .
Methodological Tables
Q. Table 1. Comparison of Fluorescein-Based Assays
Q. Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact of Deviation |
|---|---|---|
| Temperature | 80–120°C | >120°C: Side products (e.g., quinones) |
| Catalyst | H₂SO₄ or ZnCl₂ | Excess catalyst: Hydrolysis of xanthene core |
| Reaction Time | 4–6 hours | Prolonged time: Reduced yield due to degradation |
| Purification | Recrystallization | Impure solvents: Salt contamination |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
